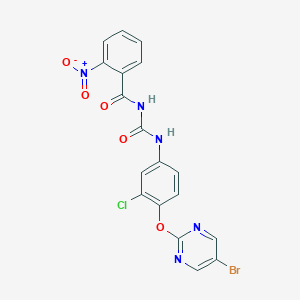

N-((4-((5-Bromopyrimidin-2-yl)oxy)-3-chlorophenyl)carbamoyl)-2-nitrobenzamide

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de HO-221 implica múltiples pasos, comenzando con la preparación de los compuestos intermedios. Los pasos clave incluyen:

Bromación: El paso inicial involucra la bromación de 2-pirimidiniloxi para introducir un átomo de bromo en la posición 5.

Cloración: El siguiente paso es la cloración de 3-clorofenilamina.

Reacción de Acoplamiento: El derivado de pirimidina bromado se acopla luego con la fenilamina clorada en condiciones específicas para formar el intermedio deseado.

Nitrobenzoilación: Finalmente, el intermedio se somete a nitrobenzoilación para producir HO-221.

Métodos de Producción Industrial

La producción industrial de HO-221 sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente para minimizar los subproductos y asegurar una calidad constante.

Análisis De Reacciones Químicas

Tipos de Reacciones

HO-221 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: HO-221 se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.

Reducción: El grupo nitro en HO-221 se puede reducir a un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.

Sustitución: HO-221 puede sufrir reacciones de sustitución nucleófila, particularmente en las posiciones de bromo y cloro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el gas hidrógeno con paladio sobre carbono (Pd/C) o borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para sustituir los átomos de halógeno.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de HO-221 con grupos funcionales modificados, que se pueden estudiar más a fondo por sus actividades biológicas.

Aplicaciones Científicas De Investigación

HO-221 tiene una amplia gama de aplicaciones en investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: HO-221 se utiliza como un compuesto modelo para estudiar la inhibición de la ADN polimerasa α y sus efectos en la replicación del ADN.

Biología: Se utiliza en estudios del ciclo celular para comprender su papel en la detención del progreso del ciclo celular en la fase G1-S.

Industria: Las propiedades únicas del compuesto lo convierten en un candidato para el desarrollo de nuevos fármacos antitumorales.

Mecanismo De Acción

HO-221 ejerce sus efectos principalmente inhibiendo la ADN polimerasa α, una enzima esencial para la replicación del ADN. Esta inhibición es no competitiva con respecto al trifosfato de desoxicitidina (dCTP), lo que significa que HO-221 se une a un sitio diferente en la enzima que el sustrato. Esta unión evita que la enzima sintetice nuevas cadenas de ADN, deteniendo así la división celular y provocando la muerte celular .

Comparación Con Compuestos Similares

HO-221 es único en comparación con otros derivados de benzoilfenilurea debido a su inhibición específica de la ADN polimerasa α. Los compuestos similares incluyen:

Afidicolina: Otro inhibidor de la ADN polimerasa α, pero compite con dCTP por la unión.

Ara-CTP (1-β-D-arabinofuranosilcitosina-5′-trifosfato): Un inhibidor selectivo de la ADN polimerasa α, pero con un mecanismo de acción diferente.

Antraciclinas: Estos compuestos se intercalan en el ADN e inhiben la topoisomerasa II, afectando la replicación y transcripción del ADN.

La inhibición no competitiva de HO-221 y su actividad antitumoral de amplio espectro lo convierten en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas .

Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar.

Actividad Biológica

N-((4-((5-Bromopyrimidin-2-yl)oxy)-3-chlorophenyl)carbamoyl)-2-nitrobenzamide, also known as NSC639828, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H13BrClN5O

- CAS Number : 134742-26-0

Biological Activity Overview

This compound exhibits a range of biological activities, including:

-

Antimicrobial Activity

- Nitro compounds, including this benzamide derivative, have been shown to possess antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death . This has been observed in related compounds such as metronidazole and chloramphenicol.

-

Antitumoral Activity

- The compound has been investigated for its potential as an anticancer agent. Its structural features suggest that it may act as a hypoxia-activated prodrug, targeting cancer cells that thrive in low oxygen environments . Studies indicate that nitro-containing compounds often enhance antitumoral effects due to their ability to induce apoptosis in cancer cells .

- Anti-inflammatory Properties

The mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : The reduction of the nitro group leads to the formation of reactive species that can covalently bind DNA, causing damage and triggering apoptosis in microbial and cancer cells .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators .

- Cell Signaling Modulation : By affecting various signaling pathways, the compound can influence cellular responses to stress and damage, enhancing cytoprotection in certain contexts .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | DNA binding via reactive intermediates | |

| Antitumoral | Hypoxia activation leading to apoptosis | |

| Anti-inflammatory | Inhibition of iNOS and COX-2 |

Case Study: Antitumor Efficacy

A study evaluated the efficacy of N-(3-chlorophenyl)-6-cyclopropylpyrimidine derivatives against various cancer cell lines. Results indicated that compounds with nitro substitutions exhibited enhanced cytotoxicity compared to their non-nitro counterparts, highlighting the importance of the nitro group in mediating antitumor effects .

Propiedades

IUPAC Name |

N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrClN5O5/c19-10-8-21-18(22-9-10)30-15-6-5-11(7-13(15)20)23-17(27)24-16(26)12-3-1-2-4-14(12)25(28)29/h1-9H,(H2,23,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXWMGOTZJGIIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146979 | |

| Record name | N-(4-(5-bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105128-93-6 | |

| Record name | N-[[[4-[(5-Bromo-2-pyrimidinyl)oxy]-3-chlorophenyl]amino]carbonyl]-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105128-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105128936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-(5-bromo-2-pyrimidinyloxy)-3-chlorophenyl)-N'-(2-nitrobenzoyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.